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Compound of Interest

Compound Name: Chlorendic Acid

Cat. No.: B1668716

An In-Depth Guide for Researchers and Drug Development Professionals

Chlorendic acid (CAS No. 115-28-6), a bridged organochlorine dicarboxylic acid, is primarily
synthesized for use as a chemical intermediate in the production of flame-retardant polyester
resins and plasticizers.[1][2] Structurally related to chlorinated cyclodiene insecticides, its
persistence and toxicological properties have been the subject of significant investigation.[3][4]
This document provides a detailed technical overview of the toxicology of chlorendic acid,
focusing on quantitative data, experimental methodologies, and mechanisms of toxicity to
support risk assessment and further research.

Acute Toxicity

Chlorendic acid exhibits low acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of Chlorendic Acid

Species Route Parameter Value Reference(s)
Rat Oral LD50 1770 mg/kg bw  [2]
_ >10,000 mg/kg
Rabbit Dermal LD50
bw*
Rat Inhalation (4h) LC50 >0.102 mg/L
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*Data for Chlorendic Anhydride, which rapidly hydrolyzes to chlorendic acid.

Key Experimental Protocols: Acute Oral Toxicity

A representative acute oral toxicity study was conducted on Charles River-CD male rats.

Test Substance: Chlorendic acid dissolved in a 1:9 solution of acetone and peanut oil.
o Administration: Single dose via oral gavage.
e Dose Levels: 1.5, 2, 12, 130, 670, 1000, 1500, 2250, 3400, and 5000 mg/kg body weight.

» Observations: Animals were monitored for clinical signs of toxicity and mortality. Mortality
was recorded at doses of 2250 mg/kg and higher. Clinical observations in another study
included inactivity and irregular respiration.

Carcinogenicity

Chlorendic acid is classified as "reasonably anticipated to be a human carcinogen” by the
National Toxicology Program (NTP) and "possibly carcinogenic to humans (Group 2B)" by the
International Agency for Research on Cancer (IARC) based on sufficient evidence from animal
studies.

Long-Term Bioassay Findings

The primary evidence for the carcinogenicity of chlorendic acid comes from a 103-week
feeding study conducted by the NTP.

Table 2: Summary of Neoplastic Lesions in 2-Year NTP Feed Study
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. Neoplastic
. Primary Target .
Species/Sex Dose (ppm) - Lesions and Reference
rgan
9 Incidences

Rat (F344/N)

Neoplastic
Nodules: 2/50

Male 0 Liver

Neoplastic
Nodules: 21/50

620

Neoplastic
Nodules: 23/50

1250

Acinar Cell
Adenomas: 1/50

0 Pancreas

Acinar Cell
Adenomas: 8/50

620

Acinar Cell
1250 Adenomas:
16/50

Neoplastic
Nodules: 1/50;
Carcinomas:
0/50

Female 0 Liver

Neoplastic
Nodules: 3/49;
Carcinomas:
3/49

620

Neoplastic
Nodules: 11/50;
Carcinomas:
5/50

1250

Mouse (B6C3F1)
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Species/Sex

Primary Target
Dose (ppm) Organ

Neoplastic
Lesions and Reference

Incidences

Male

0 Liver

Hepatocellular
Adenomas:
13/50;
Carcinomas:
6/50

620

Hepatocellular
Adenomas:
21/50;
Carcinomas:
20/50

1250

Hepatocellular
Adenomas:
29/50;
Carcinomas:
27/50

Female

No evidence of

carcinogenicity

620

No evidence of

carcinogenicity

| | 1250 | | No evidence of carcinogenicity | |

In addition to the primary findings, male rats also showed a potential increase in

alveolar/bronchiolar adenomas and preputial gland carcinomas.

Experimental Protocol: NTP 2-Year Carcinogenicity

Bioassay

o Test Substance: Chlorendic acid (>98% pure).

e Species/Strains: Fischer 344/N (F344/N) rats and B6C3F1 mice.
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Group Size: 50 males and 50 females per dose group.
Administration: The test substance was administered in the feed.
Dose Levels: 0, 620, and 1,250 ppm.

Duration: 103 weeks.

Estimated Daily Intake:

o

Male Rats: 27 mg/kg (low dose), 56 mg/kg (high dose).

[¢]

Female Rats: 39 mg/kg (low dose), 66 mg/kg (high dose).

[¢]

Male Mice: 89 mg/kg (low dose), 185 mg/kg (high dose).

[e]

Female Mice: 100 mg/kg (low dose), 207 mg/kg (high dose).

Endpoint Analysis: Survival, body weight, clinical observations, and complete
histopathological examination of all animals.
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NTP Carcinogenicity Bioassay Workflow
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Genotoxicity

The genotoxic potential of chlorendic acid has been evaluated in several in vitro systems, with
mixed results.

Table 3: Summary of Genotoxicity Data for Chlorendic Acid

Metabolic
Assay Type Test System L Result Reference(s)
Activation
S.
Bacterial typhimurium
Reverse strains TA98, With and .
) ) Negative
Mutation TA100, without S9
(Ames Test) TA1535,
TA1537
Mammalian Cell L5178Y/TK+/- . )
] Positive (at toxic
Forward Mouse Without S9 )
, concentrations)
Mutation Lymphoma Cells
Chinese Hamster
Chromosome - )
Ovary (CHO) Not specified Data available

Aberrations
Cells

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | Not specified | Data
available | |

Key Experimental Protocols: Genotoxicity

o Bacterial Reverse Mutation Assay (Ames Test): Chlorendic acid was tested according to a
preincubation protocol with Salmonella typhimurium strains TA98, TA100, TA1535, and
TA1537. The assay was conducted in both the presence and absence of an exogenous
metabolic activation system (S9 fraction) derived from Aroclor 1254-induced male Sprague-
Dawley rat or male Syrian hamster liver. No mutagenic activity was observed under any
condition.
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e Mouse Lymphoma Assay (MLA): The assay was performed using L5178Y/TK+/- mouse
lymphoma cells. Chlorendic acid was found to be mutagenic in the absence of S9
metabolic activation; however, this positive result occurred at a dose level that also induced
cellular toxicity.

Bacterial Mutagenicity (Ames Test) Mammalian Cell Mutagenicity (MLA)

S. typhimurium Strains . . Mouse Lymphoma Cells
(e.g., TA98, TA100) CNEEELE A (L5178Y)

Exposure (+/- S9 Activation) | Exposure (- S9 Activation)
Score Revertant Colonies Score Mutant Colonies (TK-/-)

Result: Negative Result: Positive

Click to download full resolution via product page

In Vitro Genotoxicity Testing Workflow

Toxicokinetics: ADME

Studies in F-344/N rats indicate that chlorendic acid is rapidly absorbed, metabolized, and
eliminated following oral administration.

o Absorption and Distribution: After oral administration, the compound is rapidly distributed
throughout the body. Following intravenous administration, over 50% of the radioactivity was
found in the liver within 15 minutes.

o Metabolism: Chlorendic acid is metabolized into conjugates.
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» Excretion: The primary route of elimination is via the feces, accounting for up to 90% of the
administered dose within 48 hours, primarily as conjugates excreted through bile. Only a
small fraction (3-6%) is excreted in the urine.

» Half-life: Following intravenous administration, the elimination half-life from the liver was 1.19
hours, from the blood was 0.84 hours, and from muscle was 0.57 hours, indicating rapid

clearance.
Distribution & Metabolism
Other Tissues
(Blood, Muscle) -
Intake & Absorption / Excretion
Oral w| Gl Tract Systemic - Liver | Metabolism | | »-| Biliary Excretion - Feces
Administration ™| Absorption Circulation 7 (b2 =1.19h) ™| (Conjugation) Y | (~90% of dose)

. . Urine
Renal Excretion (3-6% of dose)

Click to download full resolution via product page

Toxicokinetic Pathway of Chlorendic Acid

Reproductive and Developmental Toxicity

There is currently insufficient data to adequately assess the potential for chlorendic acid to
cause reproductive or developmental toxicity. Studies dedicated to these endpoints were not
identified in the available literature.

Mechanism of Action

The precise mode of action for chlorendic acid-induced carcinogenicity remains uncertain,
though the available data suggest a non-genotoxic, threshold-based mechanism.

o Tumor Promotion: An initiation-promotion study in rat liver demonstrated that chlorendic
acid can promote tumorigenesis. In this study, rats were first given a single dose of the
initiator diethylnitrosamine (DEN), followed by chronic dietary administration of chlorendic
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acid. A significant increase in the number of altered hepatic foci was observed, indicating
tumor-promoting activity.

» Non-Neoplastic Effects: Chronic exposure in rats and mice led to non-neoplastic lesions,
including hepatocytomegaly (enlarged liver cells), cystic degeneration, and inflammation in
the liver, suggesting that cytotoxicity and subsequent regenerative hyperplasia may
contribute to the carcinogenic process.

Experimental Protocol: Initiation-Promotion Assay

e Species/Strain: Male and female F344 rats.

« Initiation: A single oral dose of 10 mg/kg bw diethylnitrosamine (DEN) was administered,
followed by a 70% partial hepatectomy 24 hours later to induce cell proliferation.

e Promotion: After a 2-week recovery period, animals were fed a diet containing 0, 620, or
1250 mg/kg chlorendic acid for 6 months.

e Endpoint: The number of altered hepatic foci (preneoplastic lesions) was quantified.

Initiation-Promotion Model of Carcinogenesis

Conclusion

Chlorendic acid demonstrates low acute toxicity but is a confirmed animal carcinogen,
particularly targeting the liver in both rats and mice, and the pancreas in male rats. Its
genotoxic profile is mixed, with a positive result in a mammalian cell assay at toxic
concentrations but negative in bacterial assays. The carcinogenic mode of action is likely non-
genotoxic and involves tumor promotion. Toxicokinetic data show rapid absorption and
clearance, primarily via biliary excretion. A significant data gap exists for reproductive and
developmental toxicity. This profile underscores the need for careful management of human
exposure to chlorendic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1668716?utm_src=pdf-body
https://www.benchchem.com/product/b1668716?utm_src=pdf-body
https://www.benchchem.com/product/b1668716?utm_src=pdf-body
https://www.benchchem.com/product/b1668716?utm_src=pdf-body
https://www.benchchem.com/product/b1668716?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. NTP Toxicology and Carcinogenesis Studies of Chlorendic Acid (CAS No. 115-28-6) in
F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nim.nih.gov]

2. Chlorendic Acid | CO9H4CI604 | CID 8266 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

4. Chlorendic Acid - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Chlorendic
Acid (CAS No. 115-28-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668716#chlorendic-acid-cas-number-115-28-6-
toxicology-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12748725/
https://pubmed.ncbi.nlm.nih.gov/12748725/
https://pubchem.ncbi.nlm.nih.gov/compound/8266
https://ntp.niehs.nih.gov/sites/default/files/ntp/roc/content/profiles/chlorendicacid.pdf
https://www.ncbi.nlm.nih.gov/books/NBK590874/
https://www.benchchem.com/product/b1668716#chlorendic-acid-cas-number-115-28-6-toxicology-data
https://www.benchchem.com/product/b1668716#chlorendic-acid-cas-number-115-28-6-toxicology-data
https://www.benchchem.com/product/b1668716#chlorendic-acid-cas-number-115-28-6-toxicology-data
https://www.benchchem.com/product/b1668716#chlorendic-acid-cas-number-115-28-6-toxicology-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1668716?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

